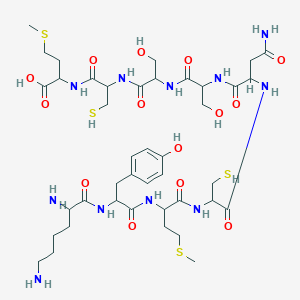
Isoquinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Partial agonist in CXCR3-mediated chemotaxis, bound to CXCR3 in an allosteric fashion with the same efficacy as CXCL11
Partial agonist in CXCR3-mediated chemotaxis, bound to CXCR3 in an allosteric fashion with the same efficacy as CXCL11; High Quality Biochemicals for Research Uses
Wissenschaftliche Forschungsanwendungen
Isoquinolinecarboxamide derivatives have been used as starting materials for synthesizing various heterocyclic compounds, highlighting their versatility in chemical synthesis (Zaki et al., 2016).
1-(2-Chlorophenyl-N-methylpropyl)-3-isoquinolinecarboxamide (PK11195), a specific this compound derivative, shows potential as an anticancer agent. It induces apoptosis in primary chronic lymphocytic leukemia (CLL) cells, regardless of their p53 or ATM status, suggesting its utility in cancer treatment (Santidrián et al., 2007).
Isoquinoline alkaloids, including this compound derivatives, bind to nucleic acids and are being explored for their anticancer properties. This research is significant for drug design and discovery (Bhadra & Kumar, 2011).
This compound has shown utility in creating isoquinolones through novel rearrangement reactions, indicating its importance in synthetic chemistry (Vaccher et al., 1984).
PK11195, as a translocator protein ligand, has been studied for its antigrowth activity in human choriocarcinoma cells, further supporting its potential role in cancer therapy (Takai et al., 2012).
Another study on PK11195 shows its role in enhancing apoptotic cell death in HeLa cells by modulating intracellular Ca2+ signaling, underscoring its pharmacological significance (Campanella et al., 2008).
Isoquinoline N-oxide alkaloids, a subgroup of isoquinoline alkaloids, exhibit antimicrobial, antibacterial, and antitumor activities, highlighting the diverse pharmacological applications of isoquinoline compounds (Dembitsky et al., 2015).
PK11195 enhances chemosensitivity to cisplatin and paclitaxel in human endometrial and ovarian cancer cells, offering a potential new therapeutic option for these cancers (Takai et al., 2009).
Eigenschaften
IUPAC Name |
(3S)-N-[(2S)-6-amino-1-(2,2-diphenylethylamino)-1-oxohexan-2-yl]-2-(4-oxo-4-phenylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H44N4O4/c41-25-13-12-22-35(39(47)42-27-34(29-14-4-1-5-15-29)30-16-6-2-7-17-30)43-40(48)36-26-32-20-10-11-21-33(32)28-44(36)38(46)24-23-37(45)31-18-8-3-9-19-31/h1-11,14-21,34-36H,12-13,22-28,41H2,(H,42,47)(H,43,48)/t35-,36-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEINOXRFIYQSFV-ZPGRZCPFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)C(=O)CCC(=O)C3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)NCC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CC2=CC=CC=C21)C(=O)CCC(=O)C3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)NCC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H44N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
914291-63-7 |
Source


|
| Record name | 914291-63-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ferritin heavy chain fragment [Multiple species]](/img/structure/B1150329.png)
![MAP kinase fragment [Multiple species]](/img/structure/B1150330.png)


